![molecular formula C22H29N5O3 B2915678 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848217-06-1](/img/structure/B2915678.png)
9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
BenchChem offers high-quality 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Compounds with complex heterocyclic frameworks, including pyrimidine and purine derivatives, have been synthesized through various methods. These structures are notable for their planar fused-ring systems and are linked by hydrogen bonds into dimers or chains, indicating potential for diverse chemical reactivity and interaction capabilities. The synthesis of such compounds often involves reactions with amines, formaldehyde, or aromatic aldehydes, highlighting their versatility in forming heterocyclic compounds with potential applications in medicinal chemistry and materials science (Low et al., 2004).
Pharmacological Potential
Several studies focus on the pharmacological applications of pyrimidine and purine derivatives. These compounds have been evaluated for their affinity towards various receptors, indicating their potential as ligands for developing new therapeutic agents. For example, arylpiperazine derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown high affinity for 5-HT(1A) and alpha(1) receptors, suggesting their use as potent receptor antagonists or agonists in neuropsychiatric disorder treatments (Jurczyk et al., 2004).
Material Science Applications
The detailed structural analysis of these compounds, including hydrogen bonding patterns and crystal structure, provides insights into their potential applications in material science. Understanding the molecular and crystal structure of such compounds can inform the design of novel materials with specific optical or electronic properties (El‐Brollosy et al., 2012).
Anti-inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from similar structural frameworks has demonstrated significant anti-inflammatory and analgesic activities. This indicates the potential of these compounds to serve as the basis for developing new medications aimed at treating inflammation and pain, highlighting their importance in drug discovery and pharmaceutical research (Abu‐Hashem et al., 2020).
Antiviral Evaluation
Research into pyrimidine-2,4(1H,3H)-dione derivatives has also included their evaluation as antiviral agents. These studies demonstrate the ongoing exploration of heterocyclic compounds for their potential to inhibit viral replication, contributing to the development of new antiviral therapies (El-Etrawy & Abdel-Rahman, 2010).
Propiedades
IUPAC Name |
9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-6-30-8-7-25-20(28)18-19(24(5)22(25)29)23-21-26(12-16(4)13-27(18)21)17-10-14(2)9-15(3)11-17/h9-11,16H,6-8,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRHLFBGOBEUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

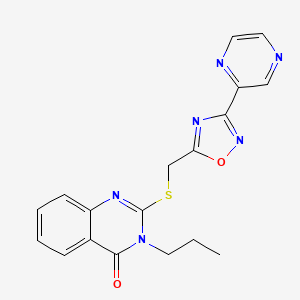
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)
![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)
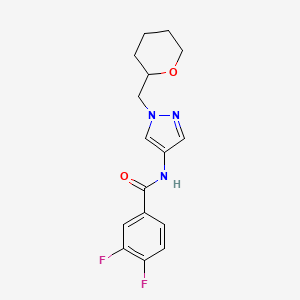
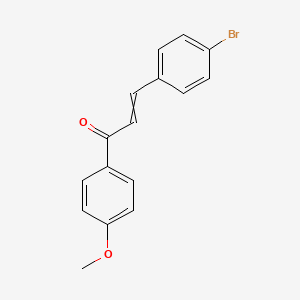
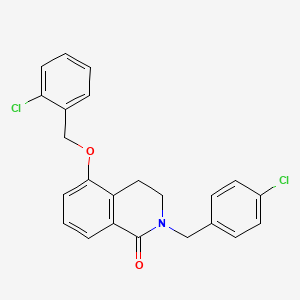
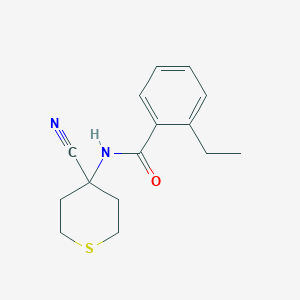
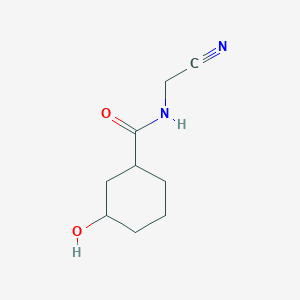
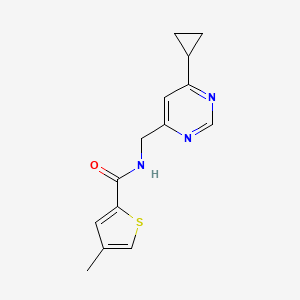
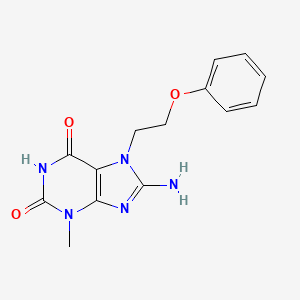
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)

